4-Benzyloxy-3-chloronitrobenzene

Chemoselective Reduction Nitroarene Hydrogenation Protecting Group Strategy

Obtain 4-Benzyloxy-3-chloronitrobenzene (CAS 50508-54-8) as the preferred precursor for kilogram-scale synthesis of ultra‑pure 4‑benzyloxy‑3‑chloroaniline. The benzyl‑ether protecting group enables near‑quantitative reduction with SnCl₂ while preserving the chloride and benzyloxy substituents, eliminating the debenzylation and dechlorination side‑reactions typical of Pd/C hydrogenation. The resulting aniline intermediate meets critical specifications: >99% purity and residual tin <1 ppm, reducing downstream purification and aligning with regulatory expectations for anti‑cancer, anti‑diabetes, and anti‑viral agent development.

Molecular Formula C13H10ClNO3
Molecular Weight 263.67 g/mol
CAS No. 50508-54-8
Cat. No. B1267270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxy-3-chloronitrobenzene
CAS50508-54-8
Molecular FormulaC13H10ClNO3
Molecular Weight263.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C13H10ClNO3/c14-12-8-11(15(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyKCGQYXJMQHAREQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyloxy-3-chloronitrobenzene (CAS 50508-54-8): Properties, Purity, and Primary Industrial Role


4-Benzyloxy-3-chloronitrobenzene (CAS 50508-54-8) is a substituted nitrobenzene derivative characterized by a benzyl ether protecting group, a chlorine atom at the 3-position, and a nitro group at the 4-position. It is typically supplied as a white to tan solid with a purity of 97% and a melting point of 115–119 °C . The compound serves primarily as a versatile building block in the synthesis of 4-benzyloxy-3-chloroaniline, a key intermediate for potential anti-cancer, anti-diabetes, and anti-viral agents [1].

Why 4-Benzyloxy-3-chloronitrobenzene (CAS 50508-54-8) Cannot Be Replaced by Unprotected or Differently Protected Nitrobenzene Analogs


The benzyl ether protecting group in 4-benzyloxy-3-chloronitrobenzene is critical for achieving high chemoselectivity during nitro group reduction while preserving both the benzyloxy and chloro substituents. Attempts to use Pd/C-catalyzed hydrogenation, a common reduction method for nitroarenes, can lead to debenzylation or dechlorination side reactions [1]. In contrast, the SnCl₂ reduction protocol specifically leverages the stability of this benzyl-protected scaffold to deliver 4-benzyloxy-3-chloroaniline in nearly quantitative yield with no detectable side-products [1]. Unprotected hydroxyl analogs (e.g., 3-chloro-4-nitrophenol) or methyl ether analogs (e.g., 3-chloro-4-methoxynitrobenzene) lack the orthogonal protecting group strategy required for subsequent selective deprotection or further functionalization in multi-step pharmaceutical syntheses.

Quantitative Differentiation of 4-Benzyloxy-3-chloronitrobenzene (CAS 50508-54-8) Against Closest Analogs and Alternative Methods


Superior Reduction Yield and Purity via SnCl₂ Protocol Compared to Pd/C Hydrogenation

Reduction of 4-benzyloxy-3-chloronitrobenzene using SnCl₂ in acidic ethanol affords 4-benzyloxy-3-chloroaniline in 99% yield and >99% purity (HPLC), with no detectable debenzylation or dechlorination side-products [1]. In contrast, traditional Pd/C catalyzed hydrogenation of similar benzyl-protected nitroarenes is known to cause competitive debenzylation or dechlorination, compromising both yield and purity [1].

Chemoselective Reduction Nitroarene Hydrogenation Protecting Group Strategy

Distinct Melting Point Range for Identity Confirmation and Purity Assessment

4-Benzyloxy-3-chloronitrobenzene exhibits a melting point of 115–119 °C , which is distinct from its closest unprotected (3-chloro-4-nitrophenol: 120–122 °C ) and methyl-protected (3-chloro-4-methoxynitrobenzene: 95–98 °C ) analogs. This difference enables unambiguous identity verification and purity assessment via simple melting point determination.

Analytical Characterization Melting Point Determination Purity Control

Validated Scalability: Kilogram-Scale Reduction with Minimal Tin Residue

The SnCl₂ reduction of 4-benzyloxy-3-chloronitrobenzene has been demonstrated on a kilogram scale, producing 4-benzyloxy-3-chloroaniline in 99% yield with residual tin levels below 1 ppm [1]. This level of metal impurity control is critical for pharmaceutical intermediates and surpasses the typical residual metal specifications for many alternative reduction methods (e.g., Fe powder, which often leaves higher metal contamination).

Process Chemistry Scale-Up Synthesis Residual Metal Control

Optimal Use Cases for 4-Benzyloxy-3-chloronitrobenzene (CAS 50508-54-8) Based on Quantitative Differentiation Evidence


Synthesis of High-Purity 4-Benzyloxy-3-chloroaniline for Drug Discovery

Employ 4-benzyloxy-3-chloronitrobenzene as the precursor of choice for generating 4-benzyloxy-3-chloroaniline when the downstream application demands >99% purity and preservation of the benzyl protecting group. The SnCl₂ reduction protocol, validated at kilogram scale with near-quantitative yield, avoids the debenzylation and dechlorination side reactions common to Pd/C hydrogenation [1]. This ensures that the resulting aniline building block is suitable for subsequent functionalization in anti-cancer, anti-diabetes, or anti-viral agent development [1].

Large-Scale Production of Pharmaceutical Intermediates Requiring Low Residual Metals

For process chemistry groups scaling up the synthesis of benzyl-protected aniline intermediates, 4-benzyloxy-3-chloronitrobenzene offers a validated pathway to kilogram quantities of 4-benzyloxy-3-chloroaniline with residual tin levels below 1 ppm [1]. This exceptionally low metal impurity profile reduces the burden of additional purification steps and aligns with stringent regulatory expectations for pharmaceutical starting materials.

Method Development and Teaching of Chemoselective Nitro Reductions

Utilize 4-benzyloxy-3-chloronitrobenzene as a model substrate for developing or demonstrating chemoselective nitro group reductions in the presence of reducible benzyl ether and aryl chloride functionalities. The stark contrast in outcomes between SnCl₂ reduction (high yield, no side reactions) and Pd/C hydrogenation (risk of debenzylation/dechlorination) provides a clear, data-rich case study for optimizing protecting group strategies in organic synthesis [1].

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